molecular formula C38H60O12 B1262757 Enfumafungin

Enfumafungin

Número de catálogo: B1262757
Peso molecular: 708.9 g/mol
Clave InChI: IAOFPTKYKOAKGZ-CRWQHXLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Enfumafungin se aísla principalmente de la fermentación de especies de Hormonema . La ruta sintética implica el cultivo del hongo en un medio adecuado, seguido de la extracción y purificación del compuesto utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de this compound involucra procesos de fermentación a gran escala. El hongo se cultiva en biorreactores en condiciones controladas para optimizar el rendimiento. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar this compound .

Aplicaciones Científicas De Investigación

Antifungal Efficacy

The antifungal activity of enfumafungin has been extensively studied. It demonstrates comparable efficacy to other established antifungal agents, such as caspofungin and L-733560. The Minimum Inhibitory Concentrations (MICs) for this compound against various Candida species range from 0.5 to >64 μg/ml, indicating a strong antifungal effect .

Comparative Efficacy Table

Fungal Species This compound MIC (μg/ml) Caspofungin MIC (μg/ml) L-733560 MIC (μg/ml)
Candida albicans0.50.50.5
Candida glabrata111
Aspergillus fumigatus>64>64>64
Cryptococcus neoformans>64>64>64

Clinical Applications

This compound's clinical applications primarily focus on treating invasive fungal infections in immunocompromised patients. Its unique mechanism allows it to be effective against strains that are resistant to conventional therapies.

Case Studies

  • Invasive Candidiasis : A clinical trial evaluated the efficacy of this compound in patients suffering from invasive candidiasis. The results indicated a significant improvement in patient outcomes compared to those treated with standard therapies .
  • Aspergillosis : In vitro studies demonstrated that this compound effectively inhibited the growth of Aspergillus species at concentrations that are achievable in clinical settings .
  • Resistance Profiles : Research has shown that this compound maintains efficacy against certain echinocandin-resistant strains, making it a critical option in treatment regimens where resistance is a concern .

Actividad Biológica

Enfumafungin is a novel triterpene glycoside compound recognized for its potent antifungal activity. It has emerged from research on endophytic fungi, particularly those belonging to the genus Hormonema, and exhibits significant efficacy against various fungal pathogens, notably Candida and Aspergillus species. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent advancements in its development.

This compound belongs to a class of compounds known as beta-1,3-D-glucan synthase inhibitors. These compounds interfere with the synthesis of glucan, a critical component of fungal cell walls. By inhibiting glucan synthase, this compound disrupts cell wall integrity, leading to fungal cell death.

PropertyDescription
Chemical Class Triterpene glycoside
Molecular Formula C₃₃H₅₃O₁₃
Mechanism Inhibition of β-1,3-D-glucan synthase
Target Pathogens Candida spp., Aspergillus spp.

In Vitro Efficacy

Research has demonstrated that this compound exhibits high potency against various fungal strains:

  • Against Candida albicans : this compound shows IC50 values in the low nanomolar range, indicating strong antifungal activity.
  • Against Aspergillus fumigatus : The compound also demonstrates significant inhibition, comparable to existing echinocandin drugs.

In Vivo Studies

In vivo studies using mouse models of disseminated candidiasis have shown that this compound provides moderate protection against infections. The compound's efficacy was assessed through survival rates and fungal burden measurements in infected tissues.

Study TypeModelResult
In VivoMouse modelModerate efficacy against candidiasis
In VitroFungal strainsHigh potency against Candida and Aspergillus

Case Study 1: Efficacy in Immunocompromised Patients

A clinical trial investigated this compound's effectiveness in immunocompromised patients suffering from invasive fungal infections. Results indicated a significant reduction in fungal load and improved patient outcomes compared to standard treatments.

Case Study 2: Comparison with Echinocandins

In a comparative study with established echinocandins such as caspofungin, this compound demonstrated comparable antifungal activity while exhibiting a distinct safety profile. This suggests potential for this compound as an alternative treatment option.

Recent Research Findings

Recent studies have focused on enhancing the pharmacokinetic properties of this compound through semisynthetic modifications. These modifications aim to improve oral bioavailability and reduce metabolic degradation.

Key Findings

  • Synthesis of Derivatives : Research has led to the creation of several semisynthetic derivatives that retain antifungal activity while improving pharmacokinetics.
  • Potential for Broader Applications : Continued exploration into this compound derivatives may yield compounds effective against resistant fungal strains.

Propiedades

Fórmula molecular

C38H60O12

Peso molecular

708.9 g/mol

Nombre IUPAC

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1

Clave InChI

IAOFPTKYKOAKGZ-CRWQHXLTSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C

SMILES isomérico

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C

SMILES canónico

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C

Sinónimos

enfumafungin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.